1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole
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Description
Synthesis Analysis
While there’s no direct synthesis route available for “1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole”, pyrazoles can generally be synthesized through a variety of methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of pyrazole derivatives, emphasizing their molecular and supramolecular structures. For example, compounds obtained by oxidative cyclization with copper acetate as a catalyst have been examined for their structural characteristics, including X-ray diffraction analysis to determine their molecular and supramolecular architectures (Padilla-Martínez et al., 2011). These studies often aim to understand the compounds' conformation and the effects of different substituents on their stability and reactivity.
Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines via a one-pot reaction, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds. The method highlighted the advantages of mild reaction conditions and operational simplicity, indicating the potential for synthesizing a wide variety of related compounds for further investigation (Morabia & Naliapara, 2014).
Potential Biological Activities
Studies have also explored the potential biological activities of pyrazole derivatives. For instance, the synthesis and characterization of 1,3,4-trisubstituted pyrazoles showed significant cytotoxic activity against various human cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Srour et al., 2018).
Another research avenue is the investigation of pyrazole derivatives for their anti-inflammatory and antioxidant activities. Compounds with specific substituents have shown promising anti-inflammatory profiles and radical scavenging activities, which could lead to the development of new anti-inflammatory or antioxidant agents (Sivaramakarthikeyan et al., 2020).
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVSQXOFOSGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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